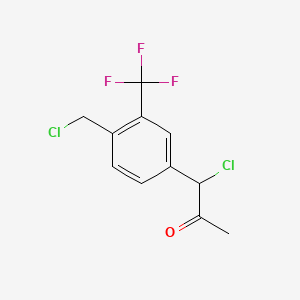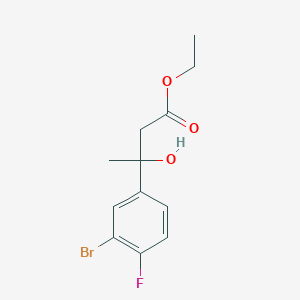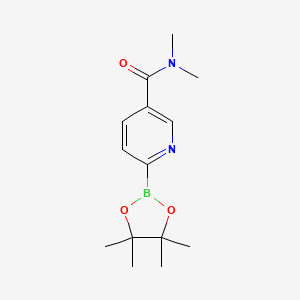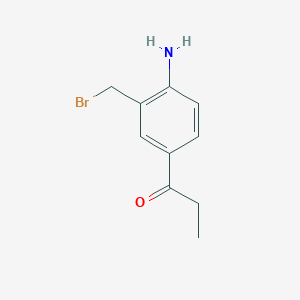
1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of an amino group, a bromomethyl group, and a propanone group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of 4-aminoacetophenone to introduce the bromomethyl group. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amino group can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)propan-1-amine: Similar structure but lacks the amino group on the phenyl ring.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of an amino group.
4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole: Contains a triazole ring instead of a propanone group.
Uniqueness
1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one is unique due to the presence of both an amino group and a bromomethyl group on the phenyl ring.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-[4-amino-3-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6,12H2,1H3 |
Clave InChI |
AQJLULLJWUQOLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)

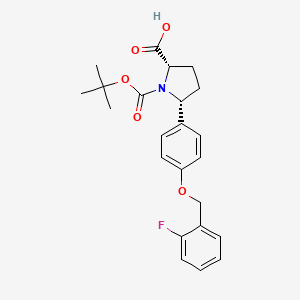
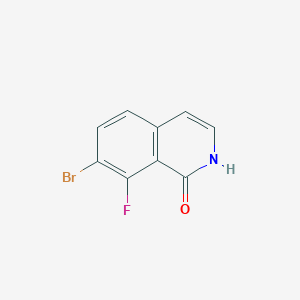
![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)

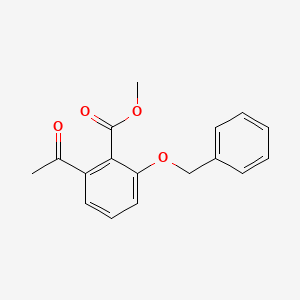
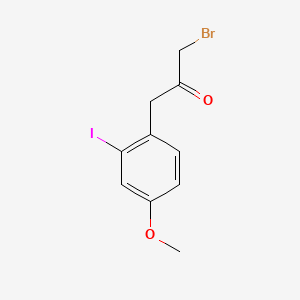
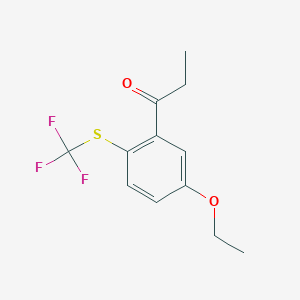
![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)
